2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid
Overview
Description
2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound with a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid typically involves the condensation of salicylaldehyde with aniline derivatives, followed by cyclization and oxidation steps. One common method is the Doebner reaction, where salicylaldehyde reacts with aniline and pyruvic acid in the presence of acetic acid as a catalyst . The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time. The purification process often involves recrystallization from suitable solvents like chloroform and methanol .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, and various substituted quinoline derivatives .
Scientific Research Applications
2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as histone deacetylases. By inhibiting these enzymes, the compound can alter the acetylation status of histone proteins, leading to changes in gene expression. This can result in the induction of cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the hydroxyl group, which may affect its biological activity.
4-Hydroxyquinoline-2-carboxylic acid: Another quinoline derivative with different substitution patterns, leading to varied chemical and biological properties.
Uniqueness
2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which contribute to its distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-(2-hydroxyphenyl)quinoline-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15-8-4-2-6-11(15)14-9-12(16(19)20)10-5-1-3-7-13(10)17-14/h1-9,18H,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNACIFBPMMXKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801249924 | |
Record name | 2-(2-Hydroxyphenyl)-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801249924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20389-11-1 | |
Record name | 2-(2-Hydroxyphenyl)-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20389-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Hydroxyphenyl)-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801249924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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